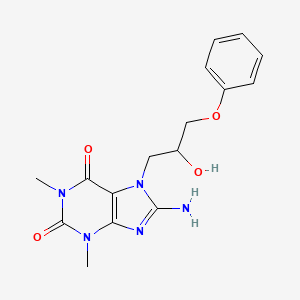

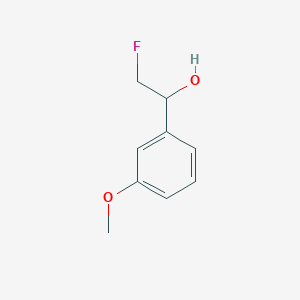

![molecular formula C11H20N2O2 B2479105 Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1250884-13-9](/img/structure/B2479105.png)

Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

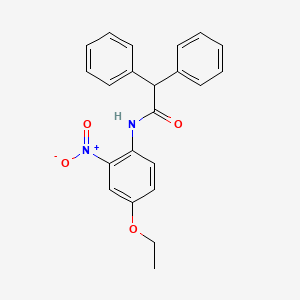

Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known as (5S)-2-(tert-butoxycarbonylamino)-5-azabicyclo[2.2.1]heptane-1-carboxylic acid or Boc-protected ABH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a bicyclic compound that belongs to the family of azabicyclo compounds, which are known for their unique biological properties.2.1]heptane-2-carboxylate.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

Researchers have developed methods for synthesizing chiral cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, through intramolecular lactonization reactions. These compounds, characterized by 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis, possess a bicyclo[2.2.2]octane structure with lactone and piperidine groups. The precise synthesis and structural elucidation of these compounds lay the groundwork for further application in medicinal chemistry and drug development (Moriguchi et al., 2014) (Moriguchi et al., 2014).

Scalable Synthesis Routes

An efficient and scalable synthetic route has been reported for enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, showcasing significant improvements over original methods. This synthesis approach, capable of producing kilogram amounts, involves an innovative starting point from commercially available chiral lactone and includes an epimerization/hydrolysis step for the undesired diastereoisomer, avoiding complex purification processes (Maton et al., 2010).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the synthesis of 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene and its role as a key intermediate in the preparation of epibatidine analogues have been explored. These analogues demonstrate significant binding affinities at alpha(4)beta(2) nicotinic acetylcholine receptors, indicating potential applications in developing antinociceptive drugs (Carroll et al., 2001).

Conformationally Constrained Amino Acids

Further research into the synthesis of conformationally constrained amino acids, such as enantiomerically pure cis-1,2-cyclohexanediamine derivatives and 7-azabicyclo[2.2.1]heptan-2-amines, demonstrates the utility of these compounds as building blocks in peptide synthesis and drug design. These studies underscore the versatility of azabicyclo compounds in synthesizing structurally complex and biologically significant molecules (Pandey et al., 2013).

Eigenschaften

IUPAC Name |

tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7?,8?,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLKMYOTFGKEDG-HACHORDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1CC2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2CC1C[C@@H]2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2479026.png)

![Naphtho[1',2':4,5]furo[2,3-d]isoxazole](/img/structure/B2479032.png)

![2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2479034.png)

![1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2479037.png)